1-Amino-2-phenylcyclopropanecarboxylic acid, cis-
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Overview
Description
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring, which imparts rigidity and distinct stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents and cyclopropanation reactions, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives.
Scientific Research Applications
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This compound may also interact with receptors and ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: A simpler analog without the phenyl group.
2-Phenylcyclopropanecarboxylic Acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopropane Amino Acids: A broader class of compounds with varying substituents on the cyclopropane ring.
The uniqueness of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3200-80-4 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1 |
InChI Key |
MRUPFDZGTJQLCH-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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